3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
Description
This compound features a pyridazinone core linked to a 1,2,4-oxadiazole ring substituted with a 3-ethoxyphenyl group. The pyridazinone moiety is known for its role in medicinal chemistry, often associated with enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-2-26-16-10-6-7-14(13-16)19-21-20(27-23-19)18-17(25)11-12-24(22-18)15-8-4-3-5-9-15/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFSJKZAKARFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The pyridazinone core can be introduced via a condensation reaction with a suitable hydrazine derivative. Reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the cyclization and condensation steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The pyridazinone core may also play a role in binding to biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Modifications on the Oxadiazole Ring
2.1.1. 3-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-Phenylpyridazin-4(1H)-One
- Key Difference : Chlorine atom replaces the ethoxy group.
- Molecular weight: 350.76 (vs. ~362.3 for the ethoxy analog). Reduced lipophilicity compared to the ethoxy derivative may affect bioavailability .
2.1.2. 1-(3-Methylphenyl)-3-{3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}-Pyridazin-4(1H)-One
- Key Differences: 3-Methylphenyl on the pyridazinone ring (vs. phenyl in the target compound). Trifluoromethyl (-CF₃) on the oxadiazole phenyl ring (vs. ethoxy).
- Methyl substitution on pyridazinone introduces steric effects, possibly altering target interactions .
2.2. Core Scaffold Variations
2.2.1. 3-[1-(3-Ethynylphenyl)-1H-Pyrazol-5-yl]-1-Phenylpyridazin-4(1H)-One
- Key Difference : Pyrazole replaces the oxadiazole ring.
- Impact: Pyrazole’s aromaticity and hydrogen-bonding capability may enhance interactions with biological targets (e.g., kinases).
2.2.2. 5-(3-(4-Phenoxyphenyl)-1,2,4-Oxadiazol-5-yl)Aniline Derivatives
- Key Difference: Aniline group replaces pyridazinone.
- Impact: Enhanced hydrogen-bonding capacity via the -NH₂ group.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.37 g/mol. The structure features a pyridazine ring fused to an oxadiazole moiety, which is known for its role in various biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.37 g/mol |
| CAS Number | [insert CAS number] |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of several oxadiazole derivatives, the compound demonstrated an effective Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 2.
Table 2: Antibacterial Activity Results
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one | 15 | Staphylococcus aureus |
| 20 | Escherichia coli |
Anticancer Activity
Oxadiazoles have also been investigated for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings on Anticancer Effects
A recent study showed that the compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HCT116 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with nucleophiles in biological systems.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Cell Signaling Pathways : It could modulate signaling pathways associated with cell survival and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
